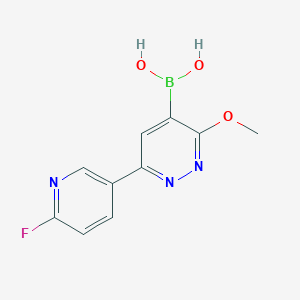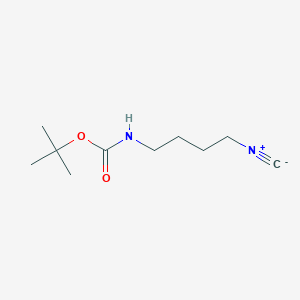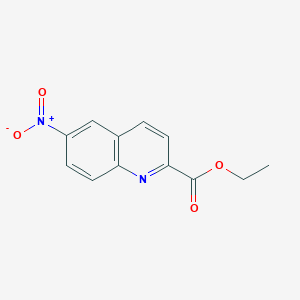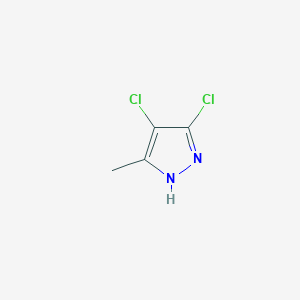
(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid: is a boronic acid derivative that features a pyridazinyl and pyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM): This method involves metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Industrial Production Methods: Industrial production methods often rely on scalable versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism by which (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic processes, it can coordinate with metal centers, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
(6-Fluoropyridin-3-yl)methanamine: This compound shares the fluoropyridinyl moiety but differs in its functional groups and overall structure.
(6-Fluoro-2-methylpyridin-3-yl)boronic acid: Another similar compound with a fluoropyridinyl group, but with different substituents.
Eigenschaften
Molekularformel |
C10H9BFN3O3 |
|---|---|
Molekulargewicht |
249.01 g/mol |
IUPAC-Name |
[6-(6-fluoropyridin-3-yl)-3-methoxypyridazin-4-yl]boronic acid |
InChI |
InChI=1S/C10H9BFN3O3/c1-18-10-7(11(16)17)4-8(14-15-10)6-2-3-9(12)13-5-6/h2-5,16-17H,1H3 |
InChI-Schlüssel |
KAIBEOBWYPOQPG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)







